1,3,4,7,9-Pentachlorodibenzofuran

Overview

Description

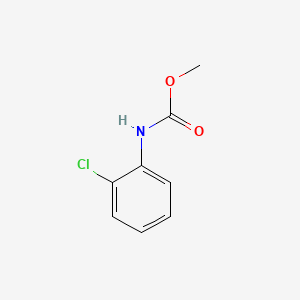

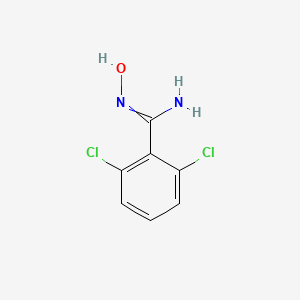

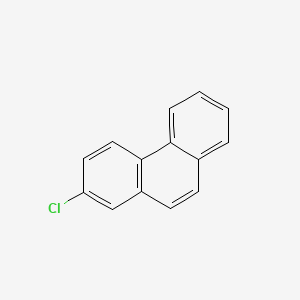

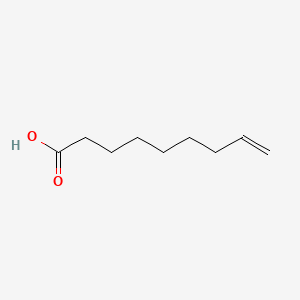

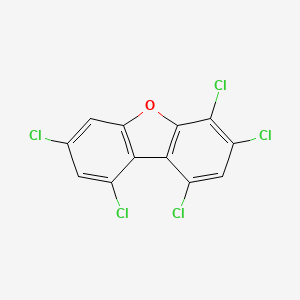

1,3,4,7,9-Pentachlorodibenzofuran is a member of the Chlorinated dibenzofurans (CDFs) family, which contains one to eight chlorine atoms attached to the carbon atoms of the parent chemical, dibenzofuran . It is not deliberately produced by industry but is produced in very small amounts as unwanted impurities of certain products and processes utilizing chlorinated compounds .

Synthesis Analysis

Most CDFs, including this compound, are produced as unwanted impurities of certain products and processes utilizing chlorinated compounds . The synthesis of these compounds is not typically intended, but they can occur as by-products in various industrial processes .Molecular Structure Analysis

The molecular formula of this compound is C12H3Cl5O, with an average molecular mass of 340.417 g/mol . The IUPAC name is 3,5,6,11,13-pentachloro-8-oxatricyclo [7.4.0.0²,⁷]trideca-1 (13),2,4,6,9,11-hexaene .Chemical Reactions Analysis

As a member of the Chlorinated dibenzofurans (CDFs) family, this compound is a persistent organic pollutant . It is not typically involved in many chemical reactions due to its stability and persistence in the environment .Physical And Chemical Properties Analysis

This compound is a solid compound . It is insoluble in water . More specific physical and chemical properties such as melting point, boiling point, and solubility in various solvents were not found in the search results.Scientific Research Applications

Environmental Contamination and Toxicity

1,3,4,7,9-Pentachlorodibenzofuran is a type of polychlorinated dibenzofuran (PCDF), which are environmental contaminants. Studies have shown that these compounds, including variants like 1,2,3,7,8-Pentachlorodibenzofuran, are found in municipal and industrial effluents, PCB mixtures, and various antiseptics and preservative solutions. The distribution, metabolism, and excretion of these compounds have been extensively studied invarious animal models. For instance, Brewster and Birnbaum (1988) investigated the disposition of 1,2,3,7,8-pentachlorodibenzofuran in rats, finding rapid clearance from the blood and distribution to the liver, muscle, skin, and adipose tissue, similar to other dibenzofurans (Brewster & Birnbaum, 1988).

Toxicity Studies in Mammals

Toxicological studies have been conducted on animals to assess the effects of these compounds. For instance, Nagayama et al. (1985) examined the long-term effect of 2,3,4,7,8-Pentachlorodibenzofuran on different strains of mice, focusing on hepatic enzyme activity and cytosolic receptor protein binding (Nagayama et al., 1985). Similarly, Brewster, Elwell, and Birnbaum (1988) investigated the toxicity and disposition of this compound in Rhesus monkeys, noting significant physiological changes and symptoms of toxicity (Brewster, Elwell, & Birnbaum, 1988).

Carcinogenic and Mutagenic Potential

Research has also focused on the carcinogenic and mutagenic potential of pentachlorodibenzofurans. Nishizumi and Masuda (1986) observed an enhancement in hepatic tumor production in rats exposed to 2,3,4,7,8-Pentachlorodibenzofuran (Nishizumi & Masuda, 1986). Nishizumi (1989) further explored the carcinogenicity of this compound, finding tumor development in rats exposed to it (Nishizumi, 1989).

Biochemical and Molecular Interactions

Studies like those by Kuroki, Koga, and Yoshimura (1986) have shown that2,3,4,7,8-Pentachlorodibenzofuran has a high affinity for cytochrome P-450 isozymes in rat liver microsomes, indicating significant biochemical interactions that could influence toxicity and metabolism in mammals (Kuroki, Koga, & Yoshimura, 1986).

Safety and Hazards

1,3,4,7,9-Pentachlorodibenzofuran is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with molten substance may cause severe burns to skin and eyes . Effects of contact or inhalation may be delayed . Fire may produce irritating, corrosive, and/or toxic gases .

properties

IUPAC Name |

1,3,4,7,9-pentachlorodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-5(14)9-8(2-4)18-12-10(9)6(15)3-7(16)11(12)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFXPLABVZOBCCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220935 | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

70648-20-3 | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070648203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,7,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676D3H3R9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.